- Production of functionalized carboxylic acids and alcohols by reverse fatty acid oxidation in metabolically engineered microorganisms, United States, , ,
Cas no 928-40-5 (Hexane-2,6-diol)
Hexane-2,6-diol Properties
Names and Identifiers
-
- 1,5-Hexanediol
- hexane-1,5-diol
- rac-1,5-hexanediol
- rac-hexane-1,5-diol
- 1,5-Dihydroxyhexane
- 1-Methyl-1,5-pentanediol
- Hexane-2,6-diol
- Hexan-1,5-diol
- (+/-)-1,5-Hexanediol
- EINECS 213-171-3
- BRN 1732705
- SY224933
- AS-81219
- NS00041795
- 2,6-DIHYDROXYHEXANE
- 1,5-Hexanediol, 99%
- 928-40-5
- AT33338
- SCHEMBL41064
- 4-01-00-02556 (Beilstein Handbook Reference)
- CHEBI:179534
- LMFA05000583
- MFCD00004563
- Hexane-1,5-diol
- DTXSID90870799
- AI3-11556
- +Expand
-
- MFCD00004563
- UNVGBIALRHLALK-UHFFFAOYSA-N
- 1S/C6H14O2/c1-6(8)4-2-3-5-7/h6-8H,2-5H2,1H3
- OCCCCC(C)O
Computed Properties
- 118.09900
- 2
- 2
- 4
- 118.099
- 8
- 45.8
- 0
- 0
- 1
- 0
- 0
- 1
- 0.4
- nothing
- 0
- 40.5A^2
Experimental Properties
- 0.52980
- 40.46000
- n20/D 1.451(lit.)
- 89-91 °C/0.5 mmHg(lit.)
- 26.38°C (estimate)
- Fahrenheit: 235.4 ° f
Celsius: 113 ° c - Dissolution (54 g/l) (25 º C),
- Not determined
- Not determined
- 0.981 g/mL at 25 °C(lit.)
Hexane-2,6-diol Security Information
- GHS07
- MO2080000
- 2
- 26-37/39
- R36/37/38
- Xi
- NONH for all modes of transport
- H315-H319-H335
- P261-P305+P351+P338
- 36/37/38
- Warning
Hexane-2,6-diol Customs Data
- 2905399090
-
China Customs Code:
2905399090Overview:
2905399090 Other diols.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2905399090 other diols.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Hexane-2,6-diol Price
Hexane-2,6-diol Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
1.2 Reagents: Ammonium chloride Solvents: Water
- Preparation of P-TEFb inhibitor-peptidyl linker-integrin binder conjugates,their pharmaceutical compositions, and methods for the treatment, prevention, or management of hyperproliferative disorder, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Synthetic Circuit 4
- 4-Chloro-1-butanol and some 1,5-glycolsAnn. chim. (Paris) [13], 1956, 1, 436-74,
Synthetic Circuit 5
- Pyrrolidines, piperidines and hexahydroazepines from glycolsJournal of the American Chemical Society, 1938, 60, 1033-5,
Synthetic Circuit 6
- Catalytic Hydrogenation of Carboxamides and Esters by Well-Defined Cp*Ru Complexes Bearing a Protic Amine LigandJournal of the American Chemical Society, 2011, 133(12), 4240-4242,
Synthetic Circuit 7
- Ionic and organometallic-catalyzed organosilane reductionsOrganic Reactions (Hoboken, 2008, 71, 1-737,
Synthetic Circuit 8
Synthetic Circuit 9
- Formal hydration of non-activated terminal olefins using tandem catalystsChemical Communications (Cambridge, 2014, 50(20), 2608-2611,
Synthetic Circuit 10
- Enantioselective Synthesis Muqubilin and Negombatoperoxides B and C/DJournal of Organic Chemistry, 2021, 86(5), 4205-4219,
Synthetic Circuit 11
- Process for producing hydroxymethyl-alcohols, World Intellectual Property Organization, , ,
Synthetic Circuit 12
- Ruthenium-Catalyzed Deaminative Hydrogenation of Amino Nitriles: Direct Access to 1,2-Amino AlcoholsChemistry - A European Journal, 2019, 25(40), 9498-9503,
Synthetic Circuit 13
1.2 Solvents: Water
- Total Synthesis of (+)-Brefeidin C via an Intramolecular Allylsilane-Carbocyclization Reaction with alpha-Substituted Allylsilanes1995, , ,,
Synthetic Circuit 14
Synthetic Circuit 15
- Highly chemoselective hydrogenation of lactone to diol over efficient copper-based bifunctional nanocatalystsApplied Catalysis, 2019, 245, 251-261,
Synthetic Circuit 16
Synthetic Circuit 17
- C-O bond hydrogenolysis of cyclic ethers with OH groups over rhenium-modified supported iridium catalystsJournal of Catalysis, 2012, 294, 171-183,
Synthetic Circuit 18
Synthetic Circuit 19
Synthetic Circuit 20
Synthetic Circuit 21
- Reactions induced by pyridinium halides. XXV. Comparison of the polyreactional transformations induced by pyridinium chloride and bromide. Case of 1,4- and 1,5-hexanediolsTetrahedron, 1978, 34(5), 529-32,
Hexane-2,6-diol Raw materials
- 5-Oxohexanonitrile
- Ethyl 5-oxohexanoate
- 5-Hydroxypentanal
- Glycerol
- (5-methyloxolan-2-yl)methanol
- Tetrahydro-2H-pyran-2-ol, >90%
- 5-Hexen-1-ol
- (R/S)-δ-Hexalactone
- Methylmagnesium Iodide (3.0 M in Diethyl ether)
Hexane-2,6-diol Preparation Products
- 1,4-Butanediol (110-63-4)
- pentane-1,5-diol (111-29-5)
- 6-Hydroxyhexanoic acid (1191-25-9)
- 4-Aminobutan-1-ol (13325-10-5)
- Pentanoic acid,5-hydroxy- (13392-69-3)
- 5-Amino-1-pentanol (2508-29-4)
- 6-Amino-1-hexanol (4048-33-3)
- 4-Methyl-1-pentanol (626-89-1)
- 1,4-Pentanediol (626-95-9)
- 5-Methylhexanol (627-98-5)
- 1,6-Hexanediol (629-11-8)
- 4-Amino-1-pentanol (927-55-9)
- Hexane-2,6-diol (928-40-5)
Hexane-2,6-diol Suppliers
Hexane-2,6-diol Related Literature
-
Tuan K. A. Hoang,The Nam Long Doan,Kyung Eun Kate Sun,P. Chen RSC Adv., 2015,5, 41677-41691
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4. Front cover
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Qiao Sun,Min Liu,Keyan Li,Yitong Han,Yi Zuo,Fanfan Chai,Guoliang Zhang,Xinwen Guo Inorg. Chem. Front., 2017,4, 144-153
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Gaël Rouillé,Cornelia Jäger,Serge A. Krasnokutski,Melinda Krebsz,Thomas Henning Faraday Discuss., 2014,168, 449-460
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Mineo Hashizume,Toyoki Kunitake Soft Matter, 2006,2, 135-140
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Jing Tan,Junli Liu,Han Wang,Hongqiang Lin,Zhongyao Wang,Hanrui Si,Yutong Zhang,Kai Sun RSC Adv., 2020,10, 9587-9600